(2R,3S,4S,5R)-5-(4-Benzamido-2-oxopyrimidin-1(2H)-yl)-2-((benzoyloxy)methyl)-4-fluoro-4-methyltetrahydrofuran-3-yl benzoate (2R,3S,4S,5R)-5-(4-Benzamido-2-oxopyrimidin-1(2H)-yl)-2-((benzoyloxy)methyl)-4-fluoro-4-methyltetrahydrofuran-3-yl benzoate
Brand Name: Vulcanchem
CAS No.:
VCID: VC19760895
InChI: InChI=1S/C31H26FN3O7/c1-31(32)25(42-28(38)22-15-9-4-10-16-22)23(19-40-27(37)21-13-7-3-8-14-21)41-29(31)35-18-17-24(34-30(35)39)33-26(36)20-11-5-2-6-12-20/h2-18,23,25,29H,19H2,1H3,(H,33,34,36,39)/t23-,25+,29-,31+/m1/s1
SMILES:
Molecular Formula: C31H26FN3O7
Molecular Weight: 571.6 g/mol

(2R,3S,4S,5R)-5-(4-Benzamido-2-oxopyrimidin-1(2H)-yl)-2-((benzoyloxy)methyl)-4-fluoro-4-methyltetrahydrofuran-3-yl benzoate

CAS No.:

Cat. No.: VC19760895

Molecular Formula: C31H26FN3O7

Molecular Weight: 571.6 g/mol

* For research use only. Not for human or veterinary use.

(2R,3S,4S,5R)-5-(4-Benzamido-2-oxopyrimidin-1(2H)-yl)-2-((benzoyloxy)methyl)-4-fluoro-4-methyltetrahydrofuran-3-yl benzoate -

Specification

Molecular Formula C31H26FN3O7
Molecular Weight 571.6 g/mol
IUPAC Name [(2R,3S,4S,5R)-5-(4-benzamido-2-oxopyrimidin-1-yl)-3-benzoyloxy-4-fluoro-4-methyloxolan-2-yl]methyl benzoate
Standard InChI InChI=1S/C31H26FN3O7/c1-31(32)25(42-28(38)22-15-9-4-10-16-22)23(19-40-27(37)21-13-7-3-8-14-21)41-29(31)35-18-17-24(34-30(35)39)33-26(36)20-11-5-2-6-12-20/h2-18,23,25,29H,19H2,1H3,(H,33,34,36,39)/t23-,25+,29-,31+/m1/s1
Standard InChI Key MXEQSUUFNWPUJH-SFXAWEPTSA-N
Isomeric SMILES C[C@@]1([C@H]([C@H](O[C@H]1N2C=CC(=NC2=O)NC(=O)C3=CC=CC=C3)COC(=O)C4=CC=CC=C4)OC(=O)C5=CC=CC=C5)F
Canonical SMILES CC1(C(C(OC1N2C=CC(=NC2=O)NC(=O)C3=CC=CC=C3)COC(=O)C4=CC=CC=C4)OC(=O)C5=CC=CC=C5)F

Introduction

The compound "(2R,3S,4S,5R)-5-(4-Benzamido-2-oxopyrimidin-1(2H)-yl)-2-((benzoyloxy)methyl)-4-fluoro-4-methyltetrahydrofuran-3-yl benzoate" is a synthetic organic molecule with potential applications in pharmaceutical and biochemical research. This compound features a complex structure characterized by multiple functional groups and stereocenters, making it an interesting candidate for study in medicinal chemistry.

Synthesis

The synthesis of this compound involves multi-step organic reactions:

  • Formation of the Tetrahydrofuran Core: Starting from a sugar derivative or similar precursor, the tetrahydrofuran ring is constructed with precise stereochemical control.

  • Functionalization: Introduction of the fluorine atom and methyl group occurs through nucleophilic substitution or other selective reactions.

  • Attachment of Benzoyloxy and Benzamido Groups: These groups are added via esterification and amidation reactions.

  • Final Assembly: The pyrimidinone unit is coupled to the core structure through a condensation reaction.

Applications and Potential Uses

4.1 Pharmaceutical Relevance
The compound's structural similarity to nucleosides suggests potential as:

  • An antiviral agent targeting viral replication enzymes.

  • A chemotherapeutic agent due to its capability to interfere with DNA synthesis.

4.2 Biochemical Research
The compound may serve as a probe for studying enzyme-substrate interactions involving pyrimidine derivatives or esterases.

Analytical Data

PropertyValue/Details
Molecular FormulaC31H26FN3O7C_{31}H_{26}FN_3O_7
Molecular Weight571.6 g/mol
SMILES NotationC[C@]1([C@@H]([C@H](O[C@@H]1N2C=CC(=NC2=O)NC(=O)C3=CC=CC=C3)COC(=O)C4=CC=CC=C4)OC(=O)C5=CC=CC=C5)F
InChI KeyMXEQSUUFNWPUJH-WTTKOAORSA-N

Biological Activity

While specific bioactivity data for this compound is unavailable in current literature, its structure implies potential interactions with biomolecules such as enzymes or receptors that recognize pyrimidine derivatives.

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator